2-Phenoxyacetamide
Overview
Description
2-Phenoxyacetamide is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.1626 g/mol . It is a white or slightly yellow crystalline powder that is soluble in water, ethanol, and methanol . This compound is used as an intermediate in organic synthesis and has applications in the pharmaceutical industry .
Mechanism of Action
Target of Action
2-Phenoxyacetamide, also known as Phenoxyacetamide, has been identified to primarily target Monoamine Oxidases (MAOs) and the Wnt-depalmitoleating enzyme NOTUM .
MAOs are a family of FAD-containing enzymes that play a crucial role in the oxidative deamination of biogenic and xenobiotic amines . They are important targets for antidepressant drugs .
NOTUM is a carboxylesterase that mediates the O-depalmitoleoylation of Wnt proteins, resulting in the suppression of Wnt signaling . This makes NOTUM a significant target for drugs aiming to restore Wnt signaling in disease models where NOTUM overactivity is an underlying cause .
Mode of Action
This compound analogues have been synthesized and evaluated for their inhibitory potency towards MAOs . They inhibit MAO-A and MAO-B enzymes, thereby preventing the breakdown of monoamine neurotransmitters and enhancing their availability .
As for NOTUM, this compound binds in the palmitoleate pocket of the enzyme, inhibiting its activity . This inhibition prevents the depalmitoleoylation of Wnt proteins, thereby restoring Wnt signaling .
Biochemical Pathways
The inhibition of MAOs by this compound impacts the biochemical pathways involving monoamine neurotransmitters . By inhibiting the breakdown of these neurotransmitters, their availability in the synaptic cleft is enhanced, which can alter mood and behavior .
In the case of NOTUM, the inhibition of this enzyme by this compound affects the Wnt signaling pathways . Wnt proteins play key roles in adult stem cell biology and embryonic development . The restoration of Wnt signaling can have significant effects on these processes .
Pharmacokinetics
The pharmacokinetics of this compound and its major metabolite, phenoxyacetic acid, have been studied in rats . The compound was found to be rapidly absorbed and extensively metabolized to form phenoxyacetic acid . After multiple dosing, the exposures of this compound and phenoxyacetic acid were decreased, presumably due to the induction of their metabolizing enzymes .
Result of Action
The inhibition of MAOs by this compound can lead to an increase in the availability of monoamine neurotransmitters, which can have antidepressant effects .
The inhibition of NOTUM by this compound can restore Wnt signaling, which can have significant effects on adult stem cell biology and embryonic development .
Biochemical Analysis
Biochemical Properties
2-Phenoxyacetamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One notable interaction is with the enzyme NOTUM, a carboxylesterase that mediates the depalmitoleoylation of Wnt proteins. By inhibiting NOTUM, this compound can restore Wnt signaling, which is crucial for various cellular processes, including stem cell proliferation and tissue regeneration . This interaction highlights the compound’s potential in therapeutic applications, especially in diseases where Wnt signaling is dysregulated.
Cellular Effects
This compound has been shown to exert significant effects on various cell types. In HepG2 liver cancer cells, it acts as a potent apoptotic inducer by inhibiting the enzyme PARP-1, leading to increased apoptotic cell death . This compound also influences cell signaling pathways, such as the Wnt/β-catenin pathway, by inhibiting NOTUM and thereby promoting Wnt signaling . These effects on cell function and signaling pathways underscore the compound’s potential as a therapeutic agent in cancer treatment and regenerative medicine.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For instance, its inhibition of NOTUM involves binding to the enzyme’s palmitoleate pocket, which prevents the depalmitoleoylation of Wnt proteins . This inhibition restores Wnt signaling, leading to various downstream effects, including changes in gene expression and cellular metabolism. Additionally, the compound’s interaction with PARP-1 in HepG2 cells results in the inhibition of this enzyme, promoting apoptosis through both intrinsic and extrinsic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is rapidly metabolized in an NADPH-independent manner, which may affect its stability and long-term efficacy . Despite this rapid metabolism, the compound has demonstrated sustained effects on cellular function, particularly in promoting apoptosis in cancer cells and restoring Wnt signaling in disease models . These findings suggest that while the compound may degrade over time, its initial impact on cellular processes can be significant.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been associated with increased cytotoxicity and apoptotic activity in cancer cells . At very high doses, there may be toxic or adverse effects, which necessitates careful dosage optimization in therapeutic applications. Studies in animal models have shown that the compound’s efficacy and safety profile can be dose-dependent, highlighting the importance of determining the optimal dosage for specific therapeutic contexts.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is rapidly metabolized in an NADPH-independent manner, suggesting a common metabolic liability associated with its scaffold
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s efficacy in inhibiting enzymes like NOTUM and PARP-1, thereby affecting its overall therapeutic potential.
Preparation Methods
2-Phenoxyacetamide can be synthesized through various methods. One common synthetic route involves the reaction of phenol with chloroacetic acid to form phenoxyacetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride. The acyl chloride is subsequently reacted with ammonia to yield this compound .
Industrial Production Method:
Phenol to Phenoxyacetic Acid:
Phenoxyacetic Acid to Acyl Chloride:
Acyl Chloride to this compound:
Chemical Reactions Analysis
2-Phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxyacetic acid.
Reduction: It can be reduced to form phenoxyethylamine.
Substitution: It can undergo nucleophilic substitution reactions.
Scientific Research Applications
2-Phenoxyacetamide has several applications in scientific research:
Comparison with Similar Compounds
2-Phenoxyacetamide can be compared with other similar compounds such as:
Phenoxyacetic Acid: Both compounds share a phenoxy group, but phenoxyacetic acid has a carboxylic acid functional group instead of an amide group.
Phenoxyethylamine: This compound has an amine functional group instead of an amide group.
Phenoxyacetyl Chloride: This compound has an acyl chloride functional group instead of an amide group.
Uniqueness: this compound is unique due to its amide functional group, which imparts different chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-phenoxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPRXJXHLWYPQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060741 | |
Record name | Acetamide, 2-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730254 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
621-88-5 | |
Record name | Phenoxyacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenoxyacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenoxyacetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1865 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, 2-phenoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, 2-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenoxyacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENOXYACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55FX2LE4YP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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